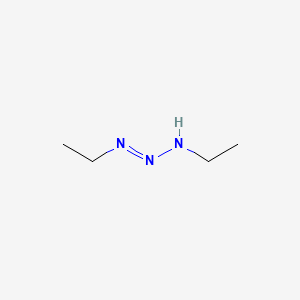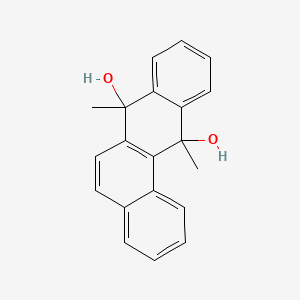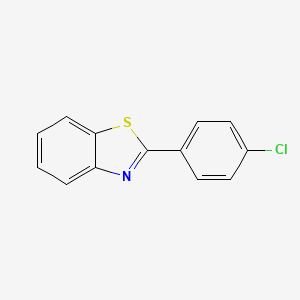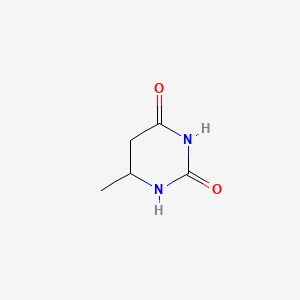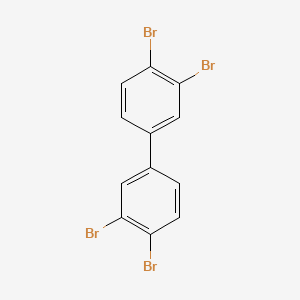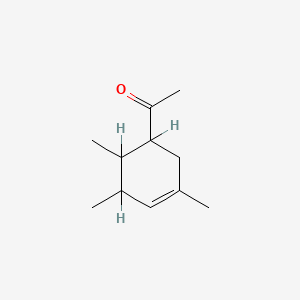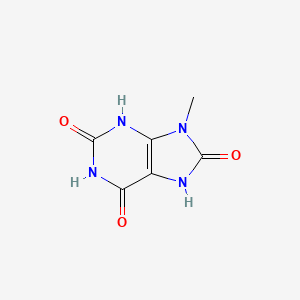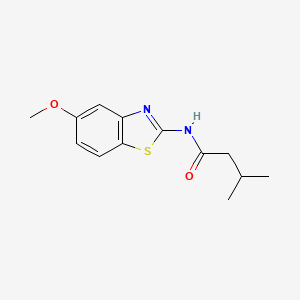
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is a member of benzothiazoles.
Applications De Recherche Scientifique
Anticonvulsant and Neuroprotective Effects
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide and its derivatives demonstrate anticonvulsant and neuroprotective effects. For example, a study by Hassan, Khan, and Amir (2012) synthesized derivatives of N-(substituted benzothiazol-2-yl)amides, revealing that certain compounds displayed effective anticonvulsant properties and promising neuroprotective effects by lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH) (Hassan, Khan, & Amir, 2012).
Photodynamic Therapy for Cancer Treatment
Benzothiazole derivatives show potential in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine derivatives with benzothiazole, which exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Several studies have identified antimicrobial and antifungal activities in benzothiazole derivatives. For instance, Chauhan, Siddiqui, and Kataria (2015) synthesized 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-methoxy Benzothiazole derivatives, which showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (Chauhan, Siddiqui, & Kataria, 2015).
Anti-inflammatory Activity
Rathi, More, Deshmukh, and Chaudhari (2013) synthesized and evaluated a series of 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives for in-vitro anti-inflammatory activity. The findings indicated significant anti-inflammatory activity in certain derivatives, highlighting the potential of benzothiazole compounds in treating inflammatory conditions (Rathi, More, Deshmukh, & Chaudhari, 2013).
Antihyperglycemic Agents
Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, and Awano (1999) identified 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as potential antihyperglycemic agents. This indicates the applicability of benzothiazole derivatives in treating diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Anticancer Activity
Several benzothiazole derivatives have been identified with antitumor properties. Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, and Lesyk (2010) conducted antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing promising anticancer activity against various cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Propriétés
Nom du produit |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
|---|---|
Formule moléculaire |
C13H16N2O2S |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)6-12(16)15-13-14-10-7-9(17-3)4-5-11(10)18-13/h4-5,7-8H,6H2,1-3H3,(H,14,15,16) |
Clé InChI |
JFJCXZVYYHCHFP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC |
SMILES canonique |
CC(C)CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



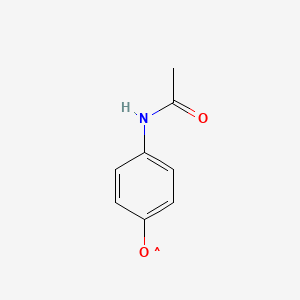
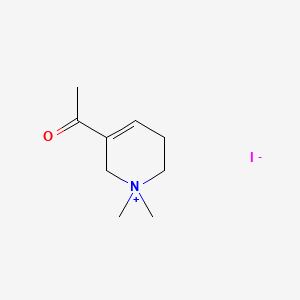
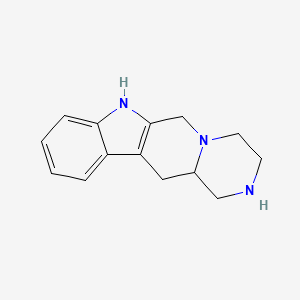
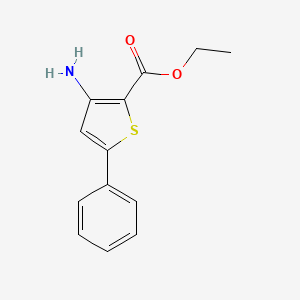
![1,5-Bis[2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1219509.png)
